Tris(4-nitrophenyl) phosphate

Enzymology Phosphatase Assay Substrate Specificity

Research labs often face background interference from ubiquitous alkaline phosphatases when using standard monoester substrates (e.g., pNPP) in complex biological matrices. Tris(4-nitrophenyl) phosphate (TNPP) solves this as a stable triester model, showing kinetic resistance to non-specific enzymatic hydrolysis. - Specificity: Enables measurement of synthetic phosphotriesterase catalysts without background phosphatase activity. - Sensitivity: Amplified molar absorptivity from three p-nitrophenyl leaving groups (λmax ~400 nm) for direct spectrophotometric readout. - Supply: Available as a ≥98% pure solid with defined storage (RT, cool/dark) and shipping (ambient) conditions.

Molecular Formula C18H12N3O10P
Molecular Weight 461.3 g/mol
CAS No. 3871-20-3
Cat. No. B021868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-nitrophenyl) phosphate
CAS3871-20-3
SynonymsPhosphoric Acid Tris-(4-nitro-phenyl)ester; 
Molecular FormulaC18H12N3O10P
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H
InChIKeyRZSPPBDBWOJRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-nitrophenyl) Phosphate: Specifications & Analytical Baseline


Tris(4-nitrophenyl) phosphate (CAS 3871-20-3), also known as phosphoric acid tris(4-nitrophenyl ester), is a fully esterified aromatic organophosphate triester with the molecular formula C18H12N3O10P and a molecular weight of 461.28 g/mol [1]. It is commercially available as a solid with a melting point range of 154.0–159.0 °C and is typically supplied at a purity of >98.0% (HPLC/T) for research and development applications [1]. As a chromogenic substrate analog, it contains three p-nitrophenyl leaving groups, which confer distinct hydrolytic and spectrophotometric properties compared to mono- or di-ester phosphates [2]. This compound is classified with acute oral toxicity (Category 3, H301) and requires standard laboratory handling procedures, including skin and eye protection due to its irritant properties [1].

Mechanistic probe Triester architecture resists non-specific phosphatase cleavage, supporting phosphotriesterase model studies
Catalysis research Reported use as substrate for metal-catalyzed hydrolysis (e.g., Zn(II), Y(III) complexes)
Analytical standard Defined lipophilicity and RP-HPLC retention may support environmental triester detection method development

Why TNPP Cannot Be Substituted by Mono/Di-Ester Analogs


The unique triester architecture of Tris(4-nitrophenyl) phosphate fundamentally distinguishes it from common phosphatase substrates like 4-nitrophenyl phosphate (pNPP) or bis(4-nitrophenyl) phosphate (BNPP). While pNPP is a monoester that serves as a universal chromogenic substrate for a broad range of phosphatases, TNPP's three ester bonds make it kinetically resistant to non-specific enzymatic cleavage, enabling its specific use as a model for stable triesters and in studies of metal-catalyzed hydrolysis mechanisms [1]. Substituting TNPP with a di-ester like BNPP would drastically alter the reaction kinetics; for instance, the rate enhancement by Y(III) catalysts is much smaller for triester hydrolysis compared to diester BNPP, reflecting the higher activation barrier of the third ester bond [2]. Furthermore, the presence of three p-nitrophenyl groups amplifies the molar absorptivity per mole of fully hydrolyzed product, a property that is not directly transferable to analogs with fewer chromogenic leaving groups [3].

Alkaline phosphatase substrate recognition

TNPP is not a substrate for E. coli alkaline phosphatase, unlike pNPP; introducing pNPP may generate high phosphatase background that confounds triester-specific detection.

Catalytic hydrolysis kinetics

Y(III)-mediated rate enhancement is much smaller for TNPP than for BNPP; substituting with BNPP may not replicate the kinetic stability of the third ester bond.

Chromogenic detection sensitivity

Three p-nitrophenyl groups amplify molar absorptivity after complete hydrolysis; analogs with fewer leaving groups may shift detection sensitivity.

TNPP Procurement Differentiation Guide


Resistance to Alkaline Phosphatase

Unlike 4-nitrophenyl phosphate (pNPP), which is readily hydrolyzed by Escherichia coli alkaline phosphatase, Tris(4-nitrophenyl) phosphate is a triester that is not a recognized substrate for this common enzyme. This is a binary functional distinction; while pNPP has a Michaelis constant (Km) of 82 μM in Tris buffer at pH 9.0, no measurable Michaelis-Menten kinetics are reported for the triester with alkaline phosphatase, confirming that the enzyme's active site cannot accommodate or cleave the fully esterified phosphate center [1]. This absolute specificity is crucial for experimental systems requiring an inert phosphate triester background or for studying alternative hydrolytic pathways.

Phosphatase specificity
Class-level inference
TNPP: Not a substrate; no hydrolysis vs pNPP: Km = 82 µM (monoester)
Binary distinction supports assay specificity for triester hydrolysis
Data to verify; 0.10 M Tris, pH 9.0
Enzymology Phosphatase Assay Substrate Specificity

Catalytic Hydrolysis: TNPP vs. BNPP

In the presence of Y(III) complexes, the rate enhancement for the hydrolysis of the triester Tris(4-nitrophenyl) phosphate is reported to be much smaller than that observed for the diester analog bis(4-nitrophenyl) phosphate (BNPP) [1]. While the study provides a half-life of ca. 5 min for BNPP hydrolysis at 25 °C and pH 8.5 in the presence of 4 mM Y(III) and 20 mM BTP ligand, it explicitly states that the catalytic effect on the triester is significantly diminished, underscoring the higher kinetic stability of the triester's third ester bond [1]. This differential stability is a defining feature for selecting a triester model compound over a diester in mechanistic studies.

Catalytic hydrolysis
Class-level inference
TNPP: rate enhancement much smaller than BNPP vs BNPP: half-life ~5 min (Y(III)/BTP)
Higher kinetic stability of triester bond supports realistic organophosphate degradation modeling
4 mM Y(III), 20 mM BTP, 25 °C, pH 8.5
Bioinorganic Chemistry Catalysis Phosphate Ester Hydrolysis

Acute Oral Toxicity Comparison

Tris(4-nitrophenyl) phosphate is classified under GHS with the hazard statement H301 (Toxic if swallowed), placing it in Acute Toxicity Category 3 for the oral route . This represents a specific and elevated hazard profile compared to its close structural analog, Triphenyl phosphate (TPP, CAS 115-86-6), which is generally classified with lower acute toxicity (e.g., H302: Harmful if swallowed, if classified at all) and is widely used as an industrial flame retardant and plasticizer [1]. This quantitative difference in hazard classification is a direct procurement and handling consideration, requiring stricter inventory controls, specific PPE, and waste disposal protocols for TNPP compared to its non-nitrated analog TPP.

Acute oral toxicity
Cross-study comparable
TNPP: Acute Tox. Cat. 3 (H301) vs Triphenyl phosphate: lower category (e.g., H302)
Higher hazard classification requires stricter laboratory handling and storage protocols
Based on GHS criteria; review safety data
Toxicology Safety Data Procurement Compliance

Lipophilicity Benchmarking (LogP)

The partition coefficient (LogP) for Tris(4-nitrophenyl) phosphate is calculated to be 4.05 [1]. This value is significantly higher than that of its diester analog, bis(4-nitrophenyl) phosphate (BNPP), for which LogP values are typically in the range of 1.5–2.5 [2]. The higher LogP of the triester directly correlates with increased hydrophobicity and stronger retention on reversed-phase (RP) HPLC columns, a property that can be exploited in analytical method development to achieve separation from more polar, lower-valency phosphate esters [1]. This difference of approximately 1.5–2.5 LogP units translates to roughly an order of magnitude difference in partition coefficient, providing a quantifiable parameter for predicting chromatographic behavior and biological membrane permeability.

Lipophilicity (LogP)
Cross-study comparable
TNPP: LogP = 4.05 vs BNPP: LogP ~1.5–2.5
Higher lipophilicity supports RP-HPLC retention and extraction selectivity
Calculated values; experimental RP-HPLC confirms trend
Analytical Chemistry Chromatography Lipophilicity

TNPP Procurement Scenarios


Mechanistic Probe for Phosphotriesterase Mimics

Given its well-characterized resistance to non-specific enzymatic hydrolysis [1] and its documented role as a substrate in studies of dinuclear Zn(II) and Y(III) catalysts [2], TNPP is the preferred triester model for investigating the catalytic mechanisms of synthetic metallohydrolases. Its use is supported by established assay conditions where the release of the p-nitrophenolate chromophore (λmax ~400 nm) provides a direct spectrophotometric readout of hydrolytic activity. This scenario is ideal for procurement by research groups in bioinorganic and biomimetic chemistry aiming to develop new catalysts for the degradation of toxic organophosphate triesters.

Environmental Fate Analytical Standard

The high LogP (4.05) and defined RP-HPLC retention behavior of TNPP [1] make it a valuable analytical standard for calibrating instruments and validating methods aimed at detecting hydrophobic organophosphate triesters in environmental matrices (e.g., soil, sediment). Its structural similarity to certain flame retardants and plasticizers, combined with its distinct and elevated acute toxicity classification (H301) [2], justifies its use as a model compound in developing selective extraction and quantification protocols, where it serves as a measurable proxy for understanding the partitioning and persistence of more complex triesters.

Alkaline Phosphatase-Resistant Chromogenic Substrate

For assays involving complex biological matrices or cell lysates where endogenous alkaline phosphatase activity is high and would otherwise confound results, TNPP is uniquely suited due to its lack of recognition as a substrate by this enzyme [1]. This allows researchers to specifically measure the activity of alternative catalysts (e.g., introduced synthetic catalysts or other specific phosphotriesterases) without background interference from ubiquitous phosphatases. Procuring TNPP over the standard pNPP substrate is essential when assay specificity for triester hydrolysis is paramount.

Application
Selection Property
Validation Focus
Phosphotriesterase model studies
Triester substrate with chromogenic readout
Catalyst screening and kinetic characterization
Environmental analysis method development
Defined lipophilicity and RP-HPLC retention
Extraction selectivity and retention reproducibility
Triester-specific assay in phosphatase-rich matrices
Resistance to alkaline phosphatase
Minimizing background signal from endogenous phosphatases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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